Cas no 90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile)

2-Methylbenzodthiazole-5-carbonitrile structure
90418-93-2 structure
商品名:2-Methylbenzodthiazole-5-carbonitrile
CAS番号:90418-93-2
MF:C9H6N2S
メガワット:174.222340106964
MDL:MFCD18415973
CID:798343

2-Methylbenzodthiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-Methylbenzo[d]thiazole-5-carbonitrile
    • 2-methyl-1,3-benzothiazole-5-carbonitrile
    • 5-Benzothiazolecarbonitrile,2-methyl-
    • 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)
    • 5-cyano-2-methylbenzothiazole
    • 2-methylbenzothiazole-5-carbonitrile
    • LMGBAGZYSFICDQ-UHFFFAOYSA-N
    • 2-methyl-5-benzothiazolecarbonitrile
    • FCH1148315
    • AX8236974
    • ST24022346
    • Z5314
    • 2-METHYL-5-BENZO[D]THIAZOLECARBONITRILE
    • 2-Methyl-5-benzothiazolecarbonitrile (ACI)
    • 2-Methylbenzodthiazole-5-carbonitrile
    • MDL: MFCD18415973
    • インチ: 1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
    • InChIKey: LMGBAGZYSFICDQ-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C2C(SC(C)=N2)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • トポロジー分子極性表面積: 64.9

じっけんとくせい

  • ふってん: 325.1±15.0℃ at 760 mmHg

2-Methylbenzodthiazole-5-carbonitrile セキュリティ情報

2-Methylbenzodthiazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM126394-250mg
2-methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
250mg
$*** 2023-05-29
Ambeed
A127333-1g
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
1g
$141.0 2025-02-21
eNovation Chemicals LLC
D961216-100mg
5-Benzothiazolecarbonitrile, 2-methyl-
90418-93-2 97%
100mg
$90 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59140-100mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
100mg
¥283.0 2024-07-18
TRC
M113360-100mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2
100mg
$ 260.00 2022-06-04
eNovation Chemicals LLC
Y0983315-5g
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 95%
5g
$520 2024-08-02
TRC
M113360-500mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2
500mg
$ 845.00 2022-06-04
TRC
M113360-250mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2
250mg
$ 535.00 2022-06-04
Alichem
A051000104-5g
5-Cyano-2-methylbenzothiazole
90418-93-2 98%
5g
$1471.47 2023-08-31
abcr
AB439556-1 g
2-Methylbenzo[d]thiazole-5-carbonitrile, 95%; .
90418-93-2 95%
1g
€496.10 2023-07-18

2-Methylbenzodthiazole-5-carbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ;  heated
1.2 Solvents: Acetonitrile ,  Water ;  18 h, 70 °C
リファレンス
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]
Yeung, Pui Yee; So, Chau Ming; Lau, Chak Po; Kwong, Fuk Yee, Organic Letters, 2011, 13(4), 648-651

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide Solvents: Acetone ,  Water
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
リファレンス
Potent and orally efficacious benzothiazole amides as TRPV1 antagonists
Besidski, Yevgeni; Brown, William; Bylund, Johan; Dabrowski, Michael; Dautrey, Sophie; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6205-6211

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  X-Phos Solvents: Isopropanol ;  2 h, 80 °C
リファレンス
A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides
Burg, Finn; Egger, Julian; Deutsch, Johannes; Guimond, Nicolas, Organic Process Research & Development, 2016, 20(8), 1540-1545

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc ,  Nickel dichloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ;  3.5 h, 80 °C; 80 °C → rt
リファレンス
General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP
Zhang, Xingjie; Xia, Aiyou; Chen, Haoyi; Liu, Yuanhong, Organic Letters, 2017, 19(8), 2118-2121

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
リファレンス
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; Liu, Yu-Ting; Park, Yoonsu ; Park, Sung-Woo; Chang, Sukbok, ACS Catalysis, 2019, 9(4), 3360-3365

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ;  heated
1.2 Reagents: Potassium carbonate Solvents: tert-Butanol ,  Water ;  18 h, 80 °C; 80 °C → rt
1.3 Reagents: Ethyl acetate Solvents: Water ;  rt
リファレンス
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Mesylates in Water or tBuOH/Water
Yeung, Pui Yee; So, Chau Ming; Lau, Chak Po; Kwong, Fuk Yee, Angewandte Chemie, 2010, 49(47), 8918-8922

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane ,  Bromotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel iodide (NiI2) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Anisole ;  36 h, 50 °C
リファレンス
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides
Yan, Yonggang; Sun, Jinjin; Li, Gang; Yang, Liu; Zhang, Wei; et al, Organic Letters, 2022, 24(12), 2271-2275

2-Methylbenzodthiazole-5-carbonitrile Raw materials

2-Methylbenzodthiazole-5-carbonitrile Preparation Products

2-Methylbenzodthiazole-5-carbonitrile 関連文献

2-Methylbenzodthiazole-5-carbonitrileに関する追加情報

2-Methylbenzodthiazole-5-carbonitrile (CAS No. 90418-93-2): An Overview of Its Structure, Properties, and Applications

2-Methylbenzodthiazole-5-carbonitrile (CAS No. 90418-93-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of benzodithiazoles and is characterized by its unique molecular structure, which includes a benzene ring fused with a dithiazole ring and a cyano group at the 5-position. The presence of the methyl group at the 2-position further enhances its chemical and biological properties.

The molecular formula of 2-Methylbenzodthiazole-5-carbonitrile is C9H6N2S2, and its molecular weight is approximately 198.28 g/mol. The compound exhibits a high degree of stability under various conditions, making it suitable for a wide range of applications in both laboratory and industrial settings. Its physical properties include a melting point of around 175°C and a boiling point of approximately 360°C at standard pressure.

In recent years, 2-Methylbenzodthiazole-5-carbonitrile has been extensively studied for its potential applications in the development of novel pharmaceuticals. One of the key areas of interest is its use as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurodegenerative disorders. Research has shown that compounds derived from 2-Methylbenzodthiazole-5-carbonitrile exhibit potent anti-inflammatory and antioxidant properties, which are crucial for their therapeutic efficacy.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potential of 2-Methylbenzodthiazole-5-carbonitrile-based derivatives as selective inhibitors of specific enzymes involved in cancer progression. The researchers found that these compounds effectively inhibited the activity of kinases such as PI3K and mTOR, which are known to play critical roles in cell proliferation and survival. This finding opens up new avenues for the development of targeted therapies for various types of cancer.

Beyond its pharmaceutical applications, 2-Methylbenzodthiazole-5-carbonitrile has also been explored for its use in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Recent research has demonstrated that compounds derived from 2-Methylbenzodthiazole-5-carbonitrile can be used to enhance the performance of organic solar cells by improving their light absorption and charge transport properties.

The synthesis of 2-Methylbenzodthiazole-5-carbonitrile typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 2-methylbenzothioamide with carbon disulfide followed by cyclization to form the dithiazole ring, and subsequent nitrilation to introduce the cyano group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of production.

In terms of safety, 2-Methylbenzodthiazole-5-carbonitrile is generally considered to be stable under normal laboratory conditions. However, it is important to handle this compound with care, as it may pose hazards if not stored or used properly. Proper personal protective equipment (PPE) should be worn during handling, and it should be stored in a cool, dry place away from incompatible materials.

The future prospects for 2-Methylbenzodthiazole-5-carbonitrile are promising, with ongoing research aimed at expanding its applications in both pharmaceuticals and materials science. As new derivatives are developed and their properties further characterized, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile
A860802
清らかである:99%
はかる:5g
価格 ($):473.0